molecular formula C29H17ClN2O6 B12458269 4-chloro-2-[({1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

4-chloro-2-[({1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Cat. No.: B12458269
M. Wt: 524.9 g/mol
InChI Key: PYGHIRBGMWNGLZ-UHFFFAOYSA-N
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Description

2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoylphenyl group, a dioxoisoindole moiety, and a chlorobenzoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-benzoylphenylacetonitrile with appropriate reagents to form the desired product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase, leading to reduced inflammation and pain . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C29H17ClN2O6

Molecular Weight

524.9 g/mol

IUPAC Name

2-[[2-(3-benzoylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-4-chlorobenzoic acid

InChI

InChI=1S/C29H17ClN2O6/c30-19-10-12-22(29(37)38)24(15-19)31-26(34)18-9-11-21-23(14-18)28(36)32(27(21)35)20-8-4-7-17(13-20)25(33)16-5-2-1-3-6-16/h1-15H,(H,31,34)(H,37,38)

InChI Key

PYGHIRBGMWNGLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=CC(=C5)Cl)C(=O)O

Origin of Product

United States

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